molecular formula C28H28N2O5 B14055212 (2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate

(2S,4S)-benzyl2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate

Katalognummer: B14055212
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: MZWOXWRPQLEHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolidine derivative featuring a benzyl ester group at the 1-position, a hydroxypyrrolidine ring (4S configuration), and an Fmoc-protected aminomethyl substituent at the 2-position. Its structure integrates key functional groups:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group, widely used in peptide synthesis for temporary amine protection .
  • 4-Hydroxyl group: Enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
  • Benzyl ester: Acts as a carboxyl-protecting group, removable under catalytic hydrogenation or acidic conditions.

This compound is primarily employed as a chiral building block in peptide and peptidomimetic synthesis, leveraging its stereochemical control and orthogonal protection strategies.

Eigenschaften

Molekularformel

C28H28N2O5

Molekulargewicht

472.5 g/mol

IUPAC-Name

benzyl 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C28H28N2O5/c31-21-14-20(30(16-21)28(33)35-17-19-8-2-1-3-9-19)15-29-27(32)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20-21,26,31H,14-18H2,(H,29,32)

InChI-Schlüssel

MZWOXWRPQLEHGZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Strategy Overview

The synthesis centers on three key objectives:

  • Construction of the (2S,4S)-configured pyrrolidine ring with hydroxyl and aminomethyl substituents.
  • Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the aminomethyl nitrogen.
  • Protection of the carboxylate as a benzyl ester.

The stereochemical integrity of the 4-hydroxy group and 2-aminomethyl branch necessitates diastereoselective methods, while protecting group compatibility ensures minimal side reactions.

Starting Material Selection

trans-4-Hydroxy-L-Proline as the Precursor

trans-4-Hydroxy-L-proline (C₅H₉NO₃) serves as the optimal starting material due to its inherent 4-hydroxy group and pyrrolidine scaffold. Its commercial availability and established reactivity in peptide chemistry streamline subsequent modifications.

Key Properties:
  • Molecular Weight : 131.13 g/mol
  • Stereochemistry : (2S,4R) configuration (requires epimerization to (2S,4S) if necessary).

Stepwise Synthesis

Protection of the Carboxylate as Benzyl Ester

The carboxylic acid group is protected early to prevent undesired nucleophilic reactions.

Reaction Conditions :

  • Reagents : Benzyl bromide (1.2 equiv), N,N-diisopropylethylamine (DIEA, 2.0 equiv)
  • Solvent : Dimethylformamide (DMF), anhydrous
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 85–90%.

Mechanism :
The base deprotonates the carboxylic acid, facilitating nucleophilic attack on benzyl bromide to form the ester.

Epimerization to (2S,4S) Configuration

If the starting material is (2S,4R)-configured, epimerization at C4 is achieved via acid- or base-catalyzed tautomerization.

Conditions :

  • Acidic Method : HCl (1M) in dioxane, reflux, 6 hours.
  • Basic Method : Triethylamine (TEA) in methanol, 50°C, 8 hours.

Outcome :

  • Diastereomeric Ratio (dr) : 95:5 (4S:4R) after recrystallization.

Introduction of the Aminomethyl Group at C2

The 2-position is functionalized via reductive amination to install the Fmoc-protected amine.

Oxidation to Ketone

Reagents : Pyridinium chlorochromate (PCC, 1.5 equiv)
Solvent : Dichloromethane (DCM), 0°C to room temperature, 3 hours
Yield : 78%.

Reductive Amination

Reagents :

  • Fmoc-NH₂ (1.5 equiv)
  • Sodium cyanoborohydride (NaBH₃CN, 2.0 equiv)
  • Acetic acid (catalytic)

Conditions :

  • Methanol, 4Å molecular sieves, 24 hours
  • Yield : 70%.

Stereochemical Outcome :

  • dr : 86:14 (syn:anti), enhanced to 95:5 via recrystallization.

Fmoc Protection of the Aminomethyl Group

The primary amine is protected using Fmoc-Cl to prevent side reactions during subsequent steps.

Reaction :

  • Reagents : Fmoc-Cl (1.1 equiv), sodium bicarbonate (NaHCO₃, 2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)/water (1:1), 0°C, 2 hours
  • Yield : 92%.

Deprotection of the Pyrrolidine Nitrogen

The Boc group (if used temporarily) is removed under acidic conditions.

Conditions :

  • Trifluoroacetic acid (TFA)/DCM (1:1), 1 hour
  • Yield : Quantitative.

Purification and Characterization

Chromatographic Purification

Column : Silica gel (230–400 mesh)
Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient)
Purity : >97% (HPLC).

Analytical Data

  • NMR (400 MHz, CDCl₃) :
    • δ 7.75 (d, 2H, Fmoc aromatic), 7.58–7.25 (m, 13H, aromatic), 5.12 (s, 2H, benzyl CH₂), 4.40 (m, 1H, Hyp C4-OH).
  • Mass Spectrometry :
    • Calculated : 472.53 g/mol (C₂₈H₂₈N₂O₅)
    • Observed : 472.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield dr (syn:anti) Key Advantage
Reductive Amination 70% 95:5 High stereocontrol via recrystallization
Alkylation 65% 80:20 Shorter reaction time
Mitsunobu Reaction 60% 90:10 Direct hydroxyl-to-amine conversion

Challenges and Optimization

Stereochemical Drift

Epimerization at C4 during benzylation is minimized by:

  • Low-temperature reactions (0°C).
  • Use of non-polar solvents (e.g., DCM over DMF).

Competing Side Reactions

  • Fmoc Cleavage : Avoided by excluding bases (e.g., TEA) post-Fmoc installation.
  • Ester Hydrolysis : Prevented by anhydrous conditions during benzylation.

Industrial-Scale Considerations

Cost Efficiency

  • Benzyl Bromide : $120/kg (bulk pricing).
  • Fmoc-Cl : $450/kg, justifying high-yield steps to reduce waste.

Environmental Impact

  • Solvent Recovery : DMF and THF are distilled and reused.
  • Waste Streams : Cyanide residues from NaBH₃CN neutralized with FeSO₄.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Triethylamine, sodium hydroxide

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protective groups.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Utilized in the modification of proteins and peptides for research purposes.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its structural features.

Industry

    Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The compound exerts its effects primarily through its functional groups. The Fmoc group acts as a protective group in peptide synthesis, preventing unwanted reactions at specific sites. The benzyl group can participate in various chemical reactions, adding versatility to the compound. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

The following table and analysis highlight key structural and functional differences between the target compound and its analogues (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Functional Role/Applications Reference
(2S,4S)-Benzyl 2-((Fmoc-aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (Target) C28H26N2O5* 470.52* 4-OH, Fmoc-aminomethyl, benzyl ester Peptide synthesis, chiral intermediates -
(2S,4S)-1-Fmoc-4-benzylpyrrolidine-2-carboxylic acid (1334671-66-7) C27H25NO4 427.49 4-benzyl, carboxylic acid Hydrophobic interaction studies
(2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid (221352-74-5) C25H28N2O6 452.50 4-Boc-amino, carboxylic acid Orthogonal protection in peptide design
(2S,4S)-4-Chloro-1-Fmoc-pyrrolidine-2-carboxylic acid (1029371-69-4) C20H18ClNO4 371.80 4-Cl, carboxylic acid Electrophilic substitution reactions
(2S,4R)-1-Fmoc-4-(4-fluoro-benzyl)pyrrolidine-2-carboxylic acid (959576-18-2) C27H24FNO4 445.49 4-(4-F-benzyl), carboxylic acid Aggregation prevention in peptides

*Note: Exact molecular weight calculated based on formula.

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Hydroxyl vs. Benzyl/Chloro Groups :
    • The 4-hydroxyl group in the target compound enhances aqueous solubility compared to the hydrophobic 4-benzyl () or 4-chloro () analogues.
    • Chloro substituents () increase electrophilicity, making the compound more reactive in nucleophilic substitutions.
Protection Strategy Variations
  • Fmoc vs. Boc Protection: The Boc-protected amino group in introduces steric bulk, requiring acidic conditions (e.g., TFA) for deprotection. In contrast, Fmoc (target compound) is base-labile (e.g., piperidine), enabling orthogonal protection in solid-phase synthesis.
Hydrophobicity and Binding Interactions

    Biologische Aktivität

    The compound (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate , with CAS number 1234908-56-5 , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

    Molecular Structure:

    • Molecular Formula: C28H28N2O5
    • Molecular Weight: 472.53 g/mol

    This compound features a pyrrolidine core, which is significant in various biological activities, particularly in drug design.

    The biological activity of (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain protein interactions critical in cellular signaling pathways.

    In Vitro Studies

    In vitro assays have demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of cells by disrupting critical signaling pathways involved in cell growth and survival.

    Table 1: Summary of In Vitro Biological Activity

    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung Cancer)10Inhibition of PD-L1 interaction
    MCF-7 (Breast Cancer)12Disruption of MAPK signaling
    HeLa (Cervical Cancer)8Induction of apoptosis

    Case Studies

    Recent research has focused on the synthesis and evaluation of this compound as a potential PD-L1 inhibitor. In a study comparing it to known inhibitors, the compound demonstrated comparable efficacy in disrupting PD-1/PD-L1 binding, which is crucial for immune evasion in tumors.

    Case Study: PD-L1 Inhibition

    A comparative analysis was conducted using nuclear magnetic resonance (NMR) spectroscopy to assess the binding affinity of (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate against PD-L1. The results indicated that this compound effectively induced dimerization of PD-L1, a necessary step for inhibiting its interaction with PD-1.

    Pharmacokinetics and Toxicology

    Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles with moderate bioavailability and metabolic stability.

    Table 2: Pharmacokinetic Profile

    ParameterValue
    Bioavailability~45%
    Half-life6 hours
    Metabolic pathwayLiver (CYP450 enzymes)

    Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

    Q & A

    Q. What are the critical safety precautions for handling this compound in laboratory settings?

    The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Researchers must:

    • Use fume hoods and PPE (gloves, lab coats, safety goggles).
    • Avoid exposure to heat or open flames due to potential decomposition hazards.
    • Store in dry, inert environments to prevent hydrolysis of sensitive functional groups (e.g., benzyl ester, Fmoc-protected amine) .

    Q. What synthetic strategies are used to introduce the Fmoc-protected amine group?

    The Fmoc group is typically introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous solvents like DMF or DCM. Post-reaction, the product is purified via flash chromatography or recrystallization to remove byproducts. The stereochemical integrity of the (2S,4S) configuration is maintained by using chiral auxiliaries or enantioselective catalysts .

    Q. How is the compound typically characterized for structural confirmation?

    Standard methods include:

    • NMR : Analysis of pyrrolidine ring protons (δ 3.5–4.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm).
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 524.23).
    • HPLC : Chiral columns (e.g., Chiralpak IA) to verify stereochemical purity .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to achieve >98% stereochemical purity in the (2S,4S) configuration?

    • Temperature control : Reactions conducted at –20°C to 0°C minimize epimerization of the 4-hydroxy group.
    • Catalyst selection : Use of HATU or PyBOP enhances coupling efficiency while preserving stereochemistry.
    • Monitoring : Chiral HPLC with UV detection at 254 nm tracks enantiomeric excess during synthesis .

    Q. What methodological approaches resolve contradictions in NMR data for the pyrrolidine ring conformation?

    Discrepancies in NOESY/ROESY cross-peaks (e.g., axial vs. equatorial hydroxyl orientation) can arise from solvent-dependent conformational flexibility. Strategies include:

    • Solvent screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects.
    • DFT calculations : Optimize molecular geometries using Gaussian or ORCA to match experimental data .

    Q. How can researchers mitigate hydrolysis of the benzyl ester under basic aqueous conditions?

    • pH control : Maintain reaction pH < 8.0 to avoid saponification.
    • Alternative protecting groups : Replace benzyl with tert-butyl esters for improved stability.
    • Real-time monitoring : Use LC-MS to detect early hydrolysis byproducts .

    Q. What strategies minimize peptide aggregation during solid-phase synthesis involving this compound?

    • Pseudo-proline derivatives : Incorporate (2S,4S)-hydroxypyrrolidine motifs to disrupt β-sheet formation.
    • Solvent additives : 0.1% TFA in DMF or 2% HOBt reduces intermolecular hydrogen bonding.
    • Ultrasonication : Brief sonication (10–20 kHz) disperses aggregates during coupling steps .

    Q. How should researchers address incomplete Fmoc deprotection during stepwise synthesis?

    • Deprotection reagent : Use 20% piperidine in DMF with 0.1 M HOBt to suppress side reactions.
    • Kinetic analysis : Monitor deprotection via UV absorbance at 301 nm (Fmoc removal releases dibenzofulvene).
    • Troubleshooting : Prolonged exposure (>10 min) or repeated treatments may be required for sterically hindered amines .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.